molecular formula C8H2Cl2F4O B1586901 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride CAS No. 261763-03-5

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B1586901
CAS No.: 261763-03-5
M. Wt: 261 g/mol
InChI Key: WWXKIEVIKMYSCL-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS: 261763-03-5) is a fluorinated aromatic acyl chloride with the molecular formula C₈H₂Cl₂F₄O and a molecular weight of 261.00 g/mol. It is characterized by a benzoyl chloride backbone substituted with chlorine (Cl) at position 3, fluorine (F) at position 2, and a trifluoromethyl (-CF₃) group at position 5 (meta to the acyl chloride group) .

Properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F4O/c9-5-2-3(8(12,13)14)1-4(6(5)11)7(10)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXKIEVIKMYSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378709
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-03-5
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Benzoic Acid Precursors

  • Starting material: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, which can be synthesized via lithiation and carboxylation of p-chlorobenzotrifluoride derivatives.
  • Chlorinating agents: Thionyl chloride (SOCl₂) is the most commonly used reagent; oxalyl chloride (COCl)₂ is an alternative.
  • Catalysts: N,N-Dimethylformamide (DMF) is often added in catalytic amounts to activate the chlorinating agent and enhance reaction rate.
  • Solvent: Dichloromethane (DCM) or other inert solvents.
  • Temperature: Typically reflux or controlled heating for 2–3 hours.
  • Work-up: Removal of excess reagents and byproducts (SO₂, HCl) by evaporation under reduced pressure, followed by purification via distillation or recrystallization.

Industrial Scale Considerations

  • Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry.
  • Automated systems improve yield, reproducibility, and safety by minimizing exposure to corrosive reagents.
  • Moisture exclusion is critical to prevent hydrolysis of the acyl chloride.
  • Purification may involve distillation under reduced pressure to isolate the product with high purity.

Alternative Synthetic Routes and Precursors

While direct chlorination of the benzoic acid is the primary method, alternative synthetic steps include:

  • Lithiation and Carboxylation: Starting from p-chlorobenzotrifluoride, treatment with tert-butyl lithium in the presence of tetramethylethylenediamine (TMEDA) generates the corresponding lithium salt, which upon carboxylation with dry ice (solid CO₂) yields the benzoic acid precursor.
  • Bromination and Grignard Reactions: For related trifluoromethyl aromatic ketones, bromination of chlorotrifluoromethane derivatives followed by Grignard reactions with magnesium in ether solvents can be used to build up the aromatic framework before chlorination steps.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Notes
Lithiation and Carboxylation p-Chlorobenzotrifluoride + t-BuLi + CO₂ Organic solvent + TMEDA 0–20 °C 1–2 hours Forms 3-chloro-2-fluoro-5-(CF₃)benzoic acid
Chlorination of Benzoic Acid SOCl₂ + catalytic DMF DCM or chloroform Reflux (~40–60 °C) 2–3 hours Converts acid to benzoyl chloride
Alternative Chlorination Oxalyl chloride + DMF DCM Room temp to reflux 2.5 hours Alternative chlorination agent
Industrial Continuous Flow Automated SOCl₂ chlorination Controlled solvent Controlled temp Continuous Enhanced yield and purity

Analytical and Purity Considerations

Research Findings and Optimization

  • The use of DMF as a catalyst significantly improves chlorination efficiency by forming a reactive Vilsmeier intermediate that facilitates acyl chloride formation.
  • Industrial processes favor continuous flow chlorination to reduce reaction times and improve safety handling corrosive reagents.
  • Lithiation-carboxylation routes to the benzoic acid precursor are preferred over older methods involving toxic cyanide reagents due to better safety and yield profiles.
  • Moisture exclusion and inert atmosphere handling are critical throughout synthesis to prevent hydrolysis and degradation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

    Benzyl alcohol derivative: Formed from reduction.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride is as an intermediate in the synthesis of pharmaceutical compounds. It has been identified as a key precursor for antiparasitic agents, specifically in the development of drugs like Ulifoxolaner, which is used to treat parasitic infections in animals . The trifluoromethyl group contributes to the compound's enhanced efficacy compared to non-fluorinated analogs.

Agrochemicals

The compound also plays a crucial role in the development of agrochemicals. Its unique properties allow for the design of pesticides with improved performance and reduced environmental impact. The incorporation of fluorine atoms enhances the biological activity of these compounds, making them more effective against pests while minimizing toxicity to non-target organisms .

Market Trends and Economic Impact

The global market for this compound is expected to grow significantly over the next few years. According to recent studies, the market value reached USD XXX million in 2022 and is projected to continue growing at a steady rate until 2029 . This growth is driven by increasing demand for fluorinated compounds in pharmaceuticals and agrochemicals.

YearMarket Value (USD Million)CAGR (%)
2022XXXX.X
2029XXXX.X

Pharmaceutical Development

A notable case study involves the synthesis of Ulifoxolaner, where this compound was utilized as a key intermediate. The synthesis process demonstrated high yields and purity, showcasing the compound's utility in developing effective antiparasitic medications .

Pesticide Formulation

In another case, researchers developed a new class of insecticides based on this compound. The fluorinated structure provided enhanced activity against resistant pest populations while maintaining lower toxicity profiles for beneficial insects .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the benzene ring enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the benzoyl moiety into target molecules .

Comparison with Similar Compounds

Key Properties

  • Boiling Point : ~230°C (lit.) .
  • Density : 1.4870 g/cm³ .
  • Hazard Profile : Classified under UN3265 (corrosive liquid, acidic, organic). Its GHS hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications Primarily used in research and development, this compound serves as a reactive intermediate in organic synthesis, particularly for introducing fluorinated benzoyl moieties into polymers, agrochemicals, and pharmaceuticals. For example, it has been employed in synthesizing fluorinated polyamide (PA) active layers for advanced membrane technologies .

Comparison with Similar Compounds

Below is a detailed comparison of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride with structurally related benzoyl chlorides, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Trifluoromethyl-Substituted Benzoyl Chlorides

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Boiling Point (°C) Key Applications/Reactivity Hazard Profile (GHS)
This compound (261763-03-5) C₈H₂Cl₂F₄O 261.00 Cl (3), F (2), -CF₃ (5) 230 Polymer synthesis, fluorinated PA membranes H315, H319, H335
3-Chloro-5-(trifluoromethyl)benzoyl chloride (886496-83-9) C₈H₃ClF₃O 223.56 Cl (3), -CF₃ (5) Not reported R&D use (no specific applications noted) No hazard data available
4-(Trifluoromethyl)benzoyl chloride (329-15-7) C₈H₄ClF₃O 208.56 -CF₃ (4) 78–79 (16 mmHg) Intermediate for pharmaceuticals Not classified
5-Fluoro-2-(trifluoromethyl)benzoyl chloride (N/A) C₈H₃ClF₄O 234.55 F (5), -CF₃ (2) Not reported Marketed for agrochemical synthesis Not classified
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride (2168326-54-1) C₈H₂BrClF₄O 305.45 Br (3), F (2), -CF₃ (5) Not reported Halogen-rich intermediates Not classified

Structural and Reactivity Differences

Substituent Position Effects: The 3-chloro-2-fluoro-5-CF₃ derivative exhibits enhanced electrophilicity due to electron-withdrawing groups (Cl, F, -CF₃) at ortho, meta, and para positions relative to the acyl chloride. This increases its reactivity in nucleophilic acyl substitution compared to analogs like 4-CF₃ benzoyl chloride, where the -CF₃ group is less activating .

Thermal Stability :

  • The high boiling point (~230°C) of the primary compound suggests greater thermal stability compared to 4-CF₃ benzoyl chloride (bp 78–79°C at 16 mmHg), likely due to stronger intermolecular interactions from multiple halogen substituents .

Hazard Profile :

  • The presence of three electronegative substituents (Cl, F, -CF₃) in the primary compound correlates with higher corrosivity (UN3265) and irritation hazards compared to analogs with fewer substituents .

Research Findings

  • Fluorinated Polymer Synthesis : this compound demonstrated superior performance in creating fluorinated polyamide (PA) membranes due to its trifluoromethyl group enhancing hydrophobicity and chlorine/fluorine improving chemical resistance .
  • Market Trends : 5-Fluoro-2-(trifluoromethyl)benzoyl chloride is projected to grow in the agrochemical sector, driven by demand for fluorine-containing herbicides .

Biological Activity

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride, with the CAS number 261763-03-5, is a fluorinated aromatic compound that has garnered attention in pharmaceutical chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Molecular Formula : C8H2ClF4O
Molecular Weight : 261.55 g/mol
IUPAC Name : this compound
CAS Number : 261763-03-5

The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the lipophilicity and biological activity of the molecule. The presence of chlorine and fluorine atoms contributes to its reactivity and potential as a pharmacophore in drug design.

Biological Activity Overview

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The incorporation of trifluoromethyl groups has been linked to increased potency against various bacterial strains, although specific data on this compound's efficacy is limited.
  • Enzyme Inhibition
    • The compound's structural similarity to known enzyme inhibitors suggests potential activity against specific targets. For instance, fluorinated compounds often show improved binding affinity to enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are critical in drug metabolism.
  • Toxicity and Safety Profile
    • Toxicological assessments indicate that exposure to this compound can lead to significant irritation of the skin and respiratory tract. Long-term exposure may result in chronic respiratory issues, highlighting the need for safety precautions during handling .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers investigated various trifluoromethyl-substituted benzoyl chlorides for their antimicrobial properties. The results showed that compounds similar to this compound exhibited notable inhibition against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .

Case Study 2: Enzyme Interaction

Research focusing on fluorinated compounds demonstrated that the introduction of trifluoromethyl groups could enhance the inhibitory effects on certain enzymes linked to cancer proliferation. This aligns with findings from other studies indicating that fluorinated derivatives often possess improved pharmacokinetic profiles due to their metabolic stability .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialEnhanced potency against Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of cytochrome P450 enzymes
ToxicityCauses skin and respiratory irritation; chronic exposure may lead to long-term issues

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride, and what critical reaction conditions must be controlled?

  • Methodology : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common approach involves reacting 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) at 0–5°C. The reaction is refluxed for 2–4 hours, followed by solvent removal under reduced pressure. Key conditions include strict moisture control (to prevent hydrolysis) and maintaining stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) .
  • Purification : Distillation under vacuum (e.g., 20–25 mmHg) yields the product with >95% purity. Boiling points range between 196–230°C depending on the scale .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Characterization Methods :

  • NMR : ¹³C and ¹⁹F NMR are critical for confirming substitution patterns. The trifluoromethyl (-CF₃) group appears as a quartet (~δ 120–125 ppm in ¹³C NMR) due to coupling with fluorine.
  • IR Spectroscopy : Strong C=O stretching vibrations at 1770–1790 cm⁻¹ confirm the acyl chloride functionality .
  • Mass Spectrometry : Exact mass (261.00 g/mol) and isotopic patterns for Cl/F help validate molecular identity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-resistant containers. The compound is highly sensitive to hydrolysis; exposure to ambient humidity leads to decomposition to the corresponding carboxylic acid .

Advanced Research Questions

Q. How do the electronic and steric effects of the chloro, fluoro, and trifluoromethyl substituents influence its reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insights :

  • The electron-withdrawing -CF₃ and -Cl groups activate the carbonyl carbon toward nucleophilic attack but introduce steric hindrance. Fluorine at the ortho position further polarizes the C=O bond, enhancing electrophilicity.
  • Regioselectivity : Reactions with amines or alcohols preferentially occur at the acyl chloride site, but competing aryl halide substitution (e.g., SNAr) may occur under basic conditions. DFT calculations are recommended to predict reaction pathways .

Q. What strategies can mitigate conflicting data in synthetic yields when scaling up reactions?

  • Troubleshooting :

  • Contradiction Source : Inconsistent yields (e.g., 71% vs. 90%) often arise from trace moisture or incomplete chlorination.
  • Solutions :

Use molecular sieves or pre-dried solvents to eliminate moisture.

Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) or in-situ IR to confirm SOCl₂ consumption.

Optimize stoichiometry: Excess SOCl₂ (2.5 equivalents) and extended reaction time (6 hours) improve conversion .

Q. How can computational modeling guide the design of derivatives for enhanced bioactivity in drug discovery?

  • Design Framework :

Docking Studies : Use the parent compound as a scaffold to explore interactions with target proteins (e.g., kinase inhibitors). The -CF₃ group enhances lipophilicity and metabolic stability.

SAR Analysis : Introduce substituents at the 4-position (e.g., -NH₂, -OCH₃) to modulate electronic properties.

ADMET Prediction : Tools like SwissADME assess solubility and toxicity profiles. Replace -Cl with -Br to evaluate halogen-bonding effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride

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